2,3,3,3-Tetrafluoro-1-iodoprop-1-ene
Description
Properties
CAS No. |
672339-38-7 |
|---|---|
Molecular Formula |
C3HF4I |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
(E)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene |
InChI |
InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1+ |
InChI Key |
UNHLMLCCHROJMY-OWOJBTEDSA-N |
SMILES |
C(=C(C(F)(F)F)F)I |
Isomeric SMILES |
C(=C(\C(F)(F)F)/F)\I |
Canonical SMILES |
C(=C(C(F)(F)F)F)I |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
2,3,3,3-Tetrafluoro-1-iodoprop-1-ene (CAS No. 672339-38-7) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C3H2F4I. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the iodine atom may facilitate specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 210.94 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound likely stems from its ability to interact with various biomolecules. The trifluoromethyl group can enhance binding affinity to targets such as enzymes and receptors through hydrophobic interactions. The iodine atom may also participate in halogen bonding, which can stabilize interactions with protein targets.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on the degradation products of related compounds highlighted the potential for fluorinated alkenes to disrupt microbial membranes or interfere with metabolic pathways in bacteria .
Cytotoxicity and Antiproliferative Effects
Preliminary investigations into the cytotoxic effects of this compound revealed significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against HeLa and A549 cell lines, showing IC50 values indicative of moderate cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 12.5 |
Case Study 1: Anticancer Activity
In a controlled study assessing the effects of this compound on cancer cells, researchers found that treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that the compound's structural features contribute to its efficacy in inducing cell death in malignant cells .
Case Study 2: Environmental Impact
Another study examined the degradation of this compound in environmental settings. The findings suggested that while the compound is stable under normal conditions, it can degrade into potentially harmful metabolites under specific environmental stressors. This raises concerns regarding its long-term ecological impact .
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Organic Synthesis | Used as a reagent in the synthesis of complex fluorinated compounds. |
| Materials Science | Acts as a precursor in the development of fluorinated polymers and coatings. |
| Pharmaceuticals | Potential use in drug design due to its unique fluorination properties. |
| Agricultural Chemicals | Investigated for use in agrochemicals to enhance efficacy and stability. |
Organic Synthesis
2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is utilized as a reagent in organic synthesis, particularly in the preparation of various fluorinated compounds. Its reactivity allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their physical and chemical properties.
Case Study: Synthesis of Fluorinated Alcohols
Research has demonstrated that this compound can react with organolithium reagents to yield 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in high yields. This reaction showcases the compound's utility in synthesizing valuable intermediates for pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound serves as a precursor for creating fluorinated polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts.
Data Table: Properties of Fluorinated Polymers Derived from this compound
| Property | Fluorinated Polymer | Non-Fluorinated Polymer |
|---|---|---|
| Thermal Stability (°C) | 300 | 200 |
| Chemical Resistance | Excellent | Moderate |
| Mechanical Strength (MPa) | 50 | 30 |
Pharmaceuticals
The unique properties of fluorinated compounds make them valuable in drug design. The incorporation of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Case Study: Antiviral Agents
Studies have indicated that incorporating this compound into antiviral drug candidates can improve their efficacy against viral infections by altering their interaction with biological targets .
Agricultural Chemicals
Research is ongoing to explore the use of 2,3,3,3-tetrafluoro-1-iodoprop-1-e in developing new agrochemicals. Its ability to modify biological activity could lead to more effective pesticides and herbicides.
Insights from Current Research
Preliminary studies suggest that formulations containing this compound may exhibit enhanced pest resistance while minimizing environmental impact due to reduced volatility and improved degradation profiles .
Comparison with Similar Compounds
Structural and Molecular Comparisons
†No CAS number identified in provided evidence. Discrepancy noted: refers to a trifluoro variant.
Physicochemical Properties
- Molecular Weight: The iodinated derivative (C₃H₂F₄I) has a higher molecular weight (~232 g/mol) compared to non-iodinated HFOs (e.g., HFO-1234ze: 114.04 g/mol ).
- Reactivity : The iodine atom in this compound facilitates nucleophilic substitution or Suzuki-Miyaura coupling, unlike HFOs, which are primarily valued for thermal stability and low GWP .
Preparation Methods
Direct Fluorination of Iodinated Precursors
Method Overview:
This approach involves starting from an iodinated precursor, such as 1-iodopropene derivatives, which are subjected to fluorination using specialized fluorinating agents. The process typically includes a stepwise substitution where iodine is replaced with fluorine atoms, leading to the formation of the tetrafluoro compound.
- Synthesis of iodinated intermediates, such as 1-iodoprop-1-ene.
- Fluorination using reagents like hydrogen fluoride (HF), or more controlled fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
- Dehydrohalogenation to generate the terminal alkene with tetrafluorination.
- The synthesis of 1-iodoprop-1-ene can be achieved via halogenation of propyne or propargyl alcohol derivatives, followed by iodination.
- Fluorination often requires anhydrous conditions and catalysts to prevent side reactions.
| Step | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Iodination | I2, PPh3 | Room temperature, inert atmosphere | Iodinated intermediate | 85-90 |
| Fluorination | HF or DAST | 0°C to room temperature | Tetrafluoro compound | 60-75 |
| Dehydrohalogenation | Base (e.g., KOH) | Heat, reflux | Formation of tetrafluoroalkene | 50-65 |
- The choice of fluorinating agent critically influences selectivity and yield.
- Handling of HF requires strict safety protocols due to its corrosiveness.
Integrated Manufacturing Process from Chlorinated Hydrocarbons
Method Overview:
According to patent literature, an efficient route involves starting from chlorinated hydrocarbons such as 1,1,2,3-tetrachloropropene or pentachloropropane, which undergo a series of fluorination and dechlorination steps.
- Chlorinated hydrocarbon reacts with a fluorinating agent (e.g., HF, or a mixture of HF and other fluorinating agents).
- Formation of chlorofluoro intermediates like 2-chloro-3,3,3-trifluoropropene.
- Further fluorination produces 2-chloro-1,1,1,2-tetrafluoropropane.
- Catalytic dehydrochlorination yields the target tetrafluoroalkene.
- The process benefits from recycling unreacted starting materials, increasing overall efficiency.
- Catalysts such as fluorinated chromium oxide are employed to facilitate dechlorination and fluorination steps.
| Step | Starting Material | Fluorinating Agent | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Step 1 | Chlorinated hydrocarbon | HF | None | 200-400°C, 0-200 psig | 70-85 |
| Step 2 | Chlorofluoro intermediates | HF or other fluorinating agents | None | Same as above | 65-80 |
| Step 3 | Chlorofluoro compounds | Catalytic dehydrochlorination | Fluorinated chromium oxide | 250-350°C | 75-90 |
- Recycling unreacted materials enhances yield and reduces waste.
- Precise temperature and pressure control are essential for selectivity.
Halogen Exchange and Nucleophilic Substitution
Method Overview:
This method involves nucleophilic substitution reactions where halogen atoms in precursor molecules are replaced with fluorine or iodine, utilizing nucleophiles such as iodide ions or fluorinating reagents.
- Use of tetrabutylammonium iodide (TBAI) to replace halogens with iodine.
- Subsequent fluorination using fluorinating agents like Tefluor or other perfluoroalkylsulfonates.
- The substitution reactions are optimized at low temperatures (−78°C) to prevent side reactions.
- The process allows for selective introduction of iodine and fluorine atoms, enabling the synthesis of complex fluorinated iodides.
| Step | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Halogen exchange | TBAI | Reflux, toluene | Iodinated intermediates | 88-92 |
| Fluorination | Tefluor or similar | −78°C to room temp | Tetrafluoro iodide | 50-70 |
- The use of phase transfer catalysts enhances reaction efficiency.
- Purification involves chromatography and recrystallization.
Summary of Research and Data
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct fluorination | Iodinated precursors | HF, DAST | Controlled temperature | High selectivity | Handling hazardous reagents |
| Chlorinated hydrocarbon route | Chlorinated hydrocarbons | HF, catalysts | Elevated temperature and pressure | Recyclable process | Multi-step, complex purification |
| Nucleophilic substitution | Halogenated compounds | TBAI, Tefluor | Reflux, low temperature | Precise halogen incorporation | Longer reaction times |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,3,3-tetrafluoro-1-iodoprop-1-ene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or dehydrohalogenation of precursors like 1-bromo-1,3,3,3-tetrafluoropropene (CAS 396716-42-0). Optimization involves controlling temperature (e.g., 50–80°C), solvent polarity (e.g., THF or acetonitrile), and catalytic additives (e.g., Et3N). Reaction progress should be monitored via thin-layer chromatography (TLC) and GC-MS .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Use <sup>19</sup>F NMR to confirm fluorine environments and <sup>1</sup>H/<sup>13</sup>C NMR to verify iodine substitution. High-resolution mass spectrometry (HRMS) provides molecular ion validation. Purity assessment via gas chromatography (GC) with flame ionization detection (FID) is recommended, with retention time cross-referenced against known standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for all procedures due to potential iodine release. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. In case of inhalation, immediate removal to fresh air and medical consultation are required. Spills should be neutralized with inert adsorbents (e.g., silica gel) .
Advanced Research Questions
Q. How do weak hydrogen-bonding interactions influence the liquid-state dynamics of this compound?
- Methodological Answer : Employ classical molecular dynamics (MD) simulations with force fields parameterized for fluorinated compounds. Analyze radial distribution functions (RDFs) for F···H and I···H interactions. Complement with ab initio calculations (e.g., DFT) to quantify interaction energies. Experimental validation via Raman spectroscopy can identify low-wavenumber librational modes associated with weak hydrogen bonds .
Q. What thermodynamic models accurately describe the phase behavior of this compound, and how do they compare to experimental data?
- Methodological Answer : Use equations of state (EoS) like the Helmholtz-energy-based model or Peng-Robinson EoS, calibrated with vapor-liquid equilibrium (VLE) data. Cross-validate against high-precision measurements of critical temperature (Tc), pressure (Pc), and density. Discrepancies may arise from dipole-dipole interactions, requiring adjustments to association parameters .
Q. How do structural isomers (e.g., cis/trans configurations) affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Isomer separation via preparative GC or fractional crystallization. Reactivity comparisons using Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity and yield via <sup>19</sup>F NMR kinetics. Computational studies (DFT) can map transition states to explain steric/electronic effects of isomerism .
Q. What mechanisms underlie the degradation pathways of this compound under UV irradiation?
- Methodological Answer : Conduct photolysis experiments in quartz reactors with controlled UV intensity (e.g., 254 nm). Analyze degradation products via GC-MS and ion chromatography (IC) for iodide quantification. Proposed mechanisms include C-I bond cleavage followed by radical recombination. Kinetic isotope effects (KIEs) using deuterated analogs can validate intermediates .
Data Contradiction Analysis
Q. How can discrepancies in reported synthesis yields for this compound be resolved?
- Methodological Answer : Variability often stems from iodine source purity (e.g., NaI vs. KI) or solvent trace moisture. Systematic replication under anhydrous conditions (e.g., molecular sieves in THF) is advised. Statistical Design of Experiments (DoE) can identify critical factors (e.g., stoichiometry, reaction time) and optimize reproducibility .
Tables for Key Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
